molecular formula C15H21N3 B11832849 1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine

1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine

Cat. No.: B11832849
M. Wt: 243.35 g/mol
InChI Key: KGAQVFRPBOANLR-UMVBOHGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyridine core, followed by functionalization to introduce the methyl and phenyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine: Unique due to its specific substitution pattern and stereochemistry.

    1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methane: Lacks the amine group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

[(2R,4aR,7aR)-2-methyl-6-phenyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methanamine

InChI

InChI=1S/C15H21N3/c1-12-7-8-13-9-18(11-15(13,10-16)17-12)14-5-3-2-4-6-14/h2-8,12-13,17H,9-11,16H2,1H3/t12-,13-,15-/m1/s1

InChI Key

KGAQVFRPBOANLR-UMVBOHGHSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CN)C3=CC=CC=C3

Canonical SMILES

CC1C=CC2CN(CC2(N1)CN)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.